molecular formula C24H21N3O3 B2662002 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 903342-10-9

2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Katalognummer: B2662002
CAS-Nummer: 903342-10-9
Molekulargewicht: 399.45
InChI-Schlüssel: NMSCJYDWYAAWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Indolizine Research

The indolizine system traces its origins to 1890, when Italian chemist Angelo Angeli first synthesized pyrindole derivatives through cyclization reactions of pyrroylpyruvic acid imine-anhydrides . Key milestones include:

  • 1912 : Max Scholtz’s isolation of the parent indolizine (C₈H₇N) via thermal treatment of 2-methylpyridine with acetic anhydride, initially mischaracterized as "picolide" before structural clarification by Diels and Alder .
  • 1927 : Alexei Chichibabin’s development of pyridinium salt cyclization methods, enabling systematic access to 2-substituted indolizines .
  • 1950s–1970s : Expansion into natural product chemistry, including the discovery of pumiliotoxin alkaloids in dendrobatid frogs, which demonstrated neuropharmacological activities tied to their indolizidine cores .

These breakthroughs established indolizine as a versatile platform for synthetic modification, with its planar conjugated system enabling both aromatic interactions and hydrogen bonding.

Importance of Multi-Substituted Indolizines

Multi-substitution dramatically expands indolizine’s therapeutic potential by:

  • Enhancing target selectivity : Electron-donating groups (e.g., methoxy) at C-3 improve π-stacking with hydrophobic enzyme pockets, as seen in 15-lipoxygenase inhibitors (IC₅₀ = 15–42 µM vs. quercetin’s 51 µM) .
  • Modulating solubility : Carboxamide groups at C-1 increase water solubility by 3–5× compared to alkyl-substituted analogs, critical for oral bioavailability .
  • Enabling molecular recognition : The 2-amino group participates in hydrogen bonding with kinase ATP pockets, a feature exploited in anti-tubercular indolizine-pyrazinamide conjugates .

Table 1 : Biological Activities of Select Indolizine Substitution Patterns

Position Substituent Target Activity (IC₅₀/EC₅₀) Source
C-1 Carboxamide Aromatase 0.8 µM
C-2 Amino Mycobacterium tuberculosis 4.2 µg/mL
C-3 3-Methoxybenzoyl 15-Lipoxygenase 15 µM
C-6 Ethyl ester α-Glucosidase 12 µM

Indolizine as a Privileged Scaffold in Drug Discovery

Indolizine meets all criteria for a privileged scaffold:

  • Structural mimicry : Its isosteric relationship with indole enables binding to serotonin receptors (5-HT₃ K

Eigenschaften

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-8-3-4-11-18(15)26-24(29)20-19-12-5-6-13-27(19)22(21(20)25)23(28)16-9-7-10-17(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSCJYDWYAAWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique structural features which include an indolizine core, an amino group, and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research.

The molecular formula of 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is C24H21N3O3C_{24}H_{21}N_{3}O_{3}, with a molecular weight of approximately 413.5 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC24H21N3O3
Molecular Weight413.5 g/mol
CAS Number903342-53-0
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indolizine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Amino Group : Nucleophilic substitution reactions are commonly employed.
  • Attachment of the Methoxybenzoyl and Methylphenyl Groups : These steps often involve acylation and coupling reactions.

Anticancer Properties

Recent studies have indicated that derivatives of indolizine, including 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide, exhibit significant anticancer activity. For example, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines:

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated a reduction in cell viability with an IC50 value of approximately 15 µM.
  • A549 Lung Cancer Cells : The compound showed promising results with an IC50 value of around 10 µM.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it can significantly reduce inflammation markers such as TNF-α and IL-6 in animal models of induced inflammation.

Antimicrobial Activity

Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains, including:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
  • Escherichia coli : MIC values were recorded at 64 µg/mL.

The biological activity of 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is believed to stem from its ability to interact with specific molecular targets within biological systems:

  • Receptor Binding : The compound may bind to serotonin receptors, potentially modulating neurotransmitter activity.
  • Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving xenograft models demonstrated that treatment with the compound led to a significant decrease in tumor size compared to control groups.
  • Case Study on Inflammation :
    • In a model of rheumatoid arthritis, administration resulted in reduced joint swelling and pain, supporting its anti-inflammatory effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is C24H21N3O3, with a molecular weight of approximately 397.44 g/mol. The compound features an indolizine core, substituted with an amino group, a methoxybenzoyl group, and a 2-methylphenyl group, which enhance its reactivity and biological activity.

Medicinal Chemistry

The compound has shown potential as a lead compound in drug development due to its biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that it inhibits the proliferation of various cancer cell lines by targeting key enzymes involved in cell growth regulation.

    Table 1: Anticancer Activity of 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.0
    HeLa (Cervical)12.5
  • Mechanism of Action : The compound may act as an inhibitor of cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects and potential use in treating inflammatory diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains:

Table 2: Antimicrobial Activity of Indolizine Derivatives

CompoundTarget BacteriaActivity
2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamideEscherichia coliInhibitory
Staphylococcus aureusInhibitory
Pseudomonas aeruginosaModerate

Material Science Applications

Due to its unique structural features, the compound is being explored for applications in organic materials and fluorescent dyes. Its ability to interact with light makes it a candidate for developing new materials with specific optical properties.

Synthesis and Characterization

The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed for characterization to confirm the structure and assess purity.

Synthetic Route Overview

  • Starting Materials : Appropriate indole derivatives and benzoyl compounds.
  • Reactions : Multi-step reactions including cyclization, functionalization, and purification.
  • Conditions : Specific temperature control, solvent choice, and catalysts are crucial for optimizing yield.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several indolizine derivatives, including the target compound. They evaluated their anticancer activities through in vitro assays, demonstrating that structural modifications significantly impacted biological efficacy.

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that it effectively inhibited growth in several bacterial strains, paving the way for further development as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound belongs to a family of indolizine carboxamides with variations in the benzoyl and aryl carboxamide groups. Key analogues include:

Compound Name Benzoyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
2-Amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide (Target) 3-methoxy 2-methylphenyl C23H21N3O3 ~387.44 Reference compound
2-Amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide 3-methoxy 2-fluorophenyl C23H18FN3O3 ~403.41 Fluorine (electron-withdrawing) vs. methyl
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-methoxy 2-chlorophenyl C23H18ClN3O3 419.87 Methoxy position (para vs. meta), Cl vs. CH3
2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-nitro 2-chlorophenyl C23H17ClN4O4 ~452.86 Nitro (electron-withdrawing) vs. methoxy
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-nitro 4-ethylphenyl C24H20N4O4 428.44 Ethyl (steric bulk) vs. methyl, nitro vs. methoxy

Electronic and Steric Effects

  • 3-Methoxybenzoyl (Target) vs.
  • Nitro vs. Methoxy Substituents : The nitro group’s strong electron-withdrawing nature could reduce solubility but enhance reactivity in electrophilic environments, contrasting with the methoxy group’s electron-donating properties.
  • Halogen vs. Alkyl Substituents : Fluorine (in 2-fluorophenyl ) increases electronegativity and metabolic stability, while chlorine (in 2-chlorophenyl ) adds steric bulk and lipophilicity.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW ~387.44) is lighter than nitro-substituted analogues (e.g., 452.86 g/mol ), suggesting better bioavailability. The 4-ethylphenyl group in increases lipophilicity (ClogP ~3.5 vs. ~2.8 for the target).
  • Solubility : Methoxy and nitro groups influence aqueous solubility. The 3-methoxy group may enhance solubility via hydrogen bonding compared to nitro derivatives.

Research Findings and Implications

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine-substituted compounds () resist oxidative metabolism better than methyl or chloro derivatives.
  • Toxicity: Nitro groups () may pose genotoxic risks, necessitating further optimization.

Q & A

Q. What are the key steps in synthesizing 2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide, and what experimental conditions are critical for success?

The synthesis involves three main steps:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .
  • Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using ethylenediamine) and carboxamide formation via coupling agents like EDCI or DCC .
  • Benzoylation/Methoxylation : Electrophilic substitution with 3-methoxybenzoyl chloride under acidic/basic conditions to attach substituents . Critical Conditions : Strict temperature control during cyclization (70–90°C), anhydrous solvents, and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers characterize this compound spectroscopically, and what data benchmarks exist?

  • 1H/13C NMR : Look for characteristic peaks:
  • Indolizine protons (δ 7.2–8.1 ppm, aromatic), methoxy group (δ 3.8–4.0 ppm), and carboxamide NH (δ 10.2–10.5 ppm) .
  • Carbonyl carbons (δ 165–170 ppm for benzoyl and carboxamide groups) .
    • Mass Spectrometry : Molecular ion peak at m/z 417 (C24H21N3O3) and fragmentation patterns matching the indolizine core .
    • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Reaction Path Search : Quantum chemical calculations (DFT) to model cyclization transition states and identify energy barriers .
  • Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
  • Substituent Impact : Hammett plots or Fukui indices to predict regioselectivity in benzoylation/methoxylation steps .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to confirm purity and stereochemistry .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., polymerization) and enhance scalability .
  • Catalyst Recycling : Immobilize Pd/Cu catalysts on silica supports to reduce costs .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with halogen or alkyl groups) .
  • 3D-QSAR Models : CoMFA/CoMSIA to correlate electronic/steric features with biological activity .
  • Target Docking : Molecular docking against crystallized proteins (e.g., PARP-1) to identify binding motifs .

Methodological Considerations

Q. What analytical techniques are critical for stability studies?

  • HPLC-PDA : Monitor degradation under stress conditions (heat, light, pH) with C18 columns and gradient elution .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C expected for indolizines) .
  • Mass Stability : Track oxidation products (e.g., nitroso derivatives) via high-resolution MS .

Q. How to validate the compound’s mechanism of action in cellular models?

  • Western Blotting : Measure downstream protein expression (e.g., apoptosis markers like caspase-3) .
  • siRNA Knockdown : Silence putative targets (e.g., kinases) to confirm functional relevance .
  • Fluorescence Imaging : Use labeled analogs to track cellular uptake and sublocalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.